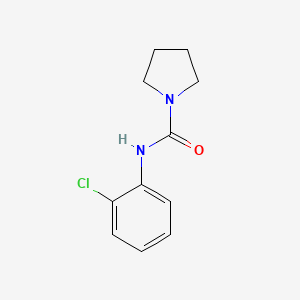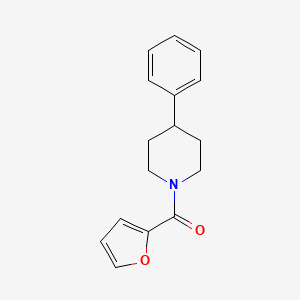
N-(2-Chlorophenyl)-1-pyrrolidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Chlorophenyl)-1-pyrrolidinecarboxamide, also known as CPP or CPP-ACP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of dentistry. CPP-ACP has been found to have unique properties that make it an effective agent for preventing and treating dental caries, which is a common dental disease that affects millions of people worldwide.
Wirkmechanismus
The mechanism of action of N-(2-Chlorophenyl)-1-pyrrolidinecarboxamide-ACP is not fully understood, but it is believed to involve the formation of complexes between N-(2-Chlorophenyl)-1-pyrrolidinecarboxamide and calcium and phosphate ions in the saliva and dental plaque. These complexes are then able to penetrate the tooth enamel and provide a source of calcium and phosphate ions for remineralization. N-(2-Chlorophenyl)-1-pyrrolidinecarboxamide-ACP has also been found to inhibit the growth of bacteria by disrupting their cell membranes and interfering with their metabolism.
Biochemical and Physiological Effects:
N-(2-Chlorophenyl)-1-pyrrolidinecarboxamide-ACP has been found to have a number of biochemical and physiological effects in the body. It has been shown to increase the concentration of calcium and phosphate ions in the saliva and dental plaque, which enhances the remineralization of tooth enamel. It has also been found to inhibit the growth of bacteria that cause dental caries, which helps to prevent the development of cavities.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2-Chlorophenyl)-1-pyrrolidinecarboxamide-ACP for lab experiments is its ability to enhance the remineralization of tooth enamel. This makes it an ideal agent for studying the effects of different treatments on tooth enamel and for testing the efficacy of new dental products. However, there are also some limitations to using N-(2-Chlorophenyl)-1-pyrrolidinecarboxamide-ACP in lab experiments. For example, it can be difficult to control the concentration of N-(2-Chlorophenyl)-1-pyrrolidinecarboxamide-ACP in the saliva and dental plaque, which can affect the results of experiments.
Zukünftige Richtungen
There are many potential future directions for research on N-(2-Chlorophenyl)-1-pyrrolidinecarboxamide-ACP. One area of interest is the development of new dental products that contain N-(2-Chlorophenyl)-1-pyrrolidinecarboxamide-ACP, such as toothpaste and mouthwash. These products could be used to prevent and treat dental caries in a more effective way than current products. Another area of interest is the use of N-(2-Chlorophenyl)-1-pyrrolidinecarboxamide-ACP in other areas of medicine, such as orthopedics and dermatology. N-(2-Chlorophenyl)-1-pyrrolidinecarboxamide-ACP has been found to have potential applications in these fields due to its ability to enhance the remineralization of bone and skin tissue. Overall, N-(2-Chlorophenyl)-1-pyrrolidinecarboxamide-ACP is a promising compound that has the potential to have a significant impact on the field of dentistry and beyond.
Synthesemethoden
N-(2-Chlorophenyl)-1-pyrrolidinecarboxamide-ACP can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the reaction of 2-chlorobenzoyl chloride with pyrrolidine in the presence of a base, followed by the reaction of the resulting intermediate with ammonia. Enzymatic synthesis involves the use of enzymes such as pyrrolidone carboxylate hydrolase and amidase to catalyze the reaction between 2-chlorobenzoyl chloride and pyrrolidine.
Wissenschaftliche Forschungsanwendungen
N-(2-Chlorophenyl)-1-pyrrolidinecarboxamide-ACP has been extensively studied for its potential applications in the field of dentistry. It has been found to have a number of properties that make it an effective agent for preventing and treating dental caries. N-(2-Chlorophenyl)-1-pyrrolidinecarboxamide-ACP has been shown to enhance the remineralization of tooth enamel, which is the process by which minerals are deposited back into the enamel to repair damage caused by acid erosion. It has also been found to inhibit the growth of bacteria that cause dental caries, such as Streptococcus mutans.
Eigenschaften
IUPAC Name |
N-(2-chlorophenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O/c12-9-5-1-2-6-10(9)13-11(15)14-7-3-4-8-14/h1-2,5-6H,3-4,7-8H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRQLZIXKOUIHNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Chlorophenyl)-1-pyrrolidinecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-[(2,2-Dimethyl-1,3-benzodioxol-5-yl)amino]piperidin-1-yl]ethanone](/img/structure/B7558137.png)
![2-[(2-Pyridinylthio)methyl]pyridine](/img/structure/B7558150.png)
![4-[1-(1,3-Benzodioxol-5-yl)ethylamino]piperidine-1-carboxamide](/img/structure/B7558151.png)
![5-bromo-N-[(1-tert-butylpyrazol-4-yl)methyl]-2-methylaniline](/img/structure/B7558159.png)


![2-chloro-N-[2,2-dichloro-1-(4-fluorophenyl)ethyl]benzamide](/img/structure/B7558196.png)

![N-[1-(2-methoxyacetyl)-2,3-dihydroindol-5-yl]-2-thiophen-2-ylacetamide](/img/structure/B7558212.png)

![1-[6-Bromo-4-(dibromomethyl)-5,5-dimethyl-1-bicyclo[2.1.1]hexanyl]ethanone](/img/structure/B7558217.png)

![[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-[4-(imidazol-1-ylmethyl)phenyl]methanone](/img/structure/B7558222.png)
